molecular formula C7H12F3N B6589300 1-(2,2,2-trifluoroethyl)piperidine CAS No. 126422-64-8

1-(2,2,2-trifluoroethyl)piperidine

Cat. No.: B6589300
CAS No.: 126422-64-8
M. Wt: 167.2
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Description

1-(2,2,2-Trifluoroethyl)piperidine (CAS: Not explicitly provided; molecular formula: C₇H₁₂F₃N) is a piperidine derivative substituted with a trifluoroethyl group at the nitrogen atom. The trifluoroethyl group confers unique electronic and steric properties, enhancing lipophilicity and influencing reactivity.

Properties

CAS No.

126422-64-8

Molecular Formula

C7H12F3N

Molecular Weight

167.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,2,2-Trifluoroethyl)piperidine can be synthesized through several methods. One common approach involves the reaction of piperidine with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an appropriate solvent like acetonitrile .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is becoming increasingly important in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-(2,2,2-Trifluoroethyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2,2,2-Trifluoroethyl)piperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,2,2-trifluoroethyl)piperidine involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound it is interacting with .

Comparison with Similar Compounds

Comparison with Structurally Similar Piperidine Derivatives

Substituent Effects on Conformation and Basicity

The substituent on the piperidine nitrogen significantly impacts molecular conformation and basicity:

Compound Substituent Type Molecular Weight Basicity (Relative) Key Conformational Features
1-(2,2,2-Trifluoroethyl)piperidine (A) Alkyl (CF₃CH₂) ~183.17 Higher Trifluoroethyl group stabilizes chair conformation
1-(Trifluoroacetyl)piperidine (B) Amide (CF₃CO) ~195.15 Lower Planar amide group reduces nitrogen basicity
1-(Trifluoromethylsulfonyl)piperidine (C) Sulfonamide (CF₃SO₂) ~231.20 Lowest Strong electron-withdrawing effect destabilizes chair
  • Key Findings :
    • Basicity : Alkyl substituents (A) retain higher nitrogen basicity compared to electron-withdrawing amide (B) and sulfonamide (C) groups, which delocalize the nitrogen lone pair .
    • Conformation : Trifluoroethyl in A stabilizes a chair conformation, while bulky or planar groups in B and C induce torsional strain .

Comparison with Aromatic and Functionalized Derivatives

2-(2,2,2-Trifluoro-1-phenylethyl)piperidine
  • Structure : Incorporates a trifluoroethyl group linked to a phenyl ring.
  • Properties :
    • Increased steric hindrance due to the phenyl group.
    • Enhanced lipophilicity (LogP ~3.5) compared to A (LogP ~2.1) .
  • Applications: Potential as a pharmacophore in CNS-targeting drugs due to improved BBB penetration .
1-(2,2,2-Trifluoroethyl)-4-(4-nitrophenyl)piperidine
  • Structure : Nitro group at the 4-position of the piperidine ring.
  • Properties :
    • Strong electron-withdrawing nitro group reduces nitrogen basicity (pKa ~6.5 vs. ~9.2 for A).
    • Applications in materials science due to nitro group reactivity .
Ethyl this compound-3-carboxylate
  • Structure : Ester-functionalized derivative.
  • Properties :
    • Ester group facilitates nucleophilic substitution reactions.
    • Combines lipophilicity (CF₃CH₂) with polar ester functionality .

Research Findings and Pharmacological Relevance

Conformational Stability and Drug Design

  • This compound demonstrates a rigid chair conformation, making it suitable for rigid docking studies in opioid receptor research .

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